Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate

Overview

Description

Preparation Methods

Synthetic Routes: Ethyl everninate can be synthesized through various methods, including chemical transformations of other natural products or de novo synthesis.

Reaction Conditions: Specific synthetic routes and conditions for ethyl everninate are not widely documented. Further research is needed to elucidate these details.

Industrial Production: Industrial-scale production methods for ethyl everninate are not well-established. It is primarily obtained from natural sources.

Chemical Reactions Analysis

Reactivity: Ethyl everninate likely undergoes reactions typical of phenols, such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions are not extensively studied. standard phenol reactions may apply.

Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

Scientific Research Applications

Perfumery: Ethyl everninate contributes to the characteristic scent of oakmoss in perfumes and colognes.

Biological Studies: Research on its biological effects, toxicity, and potential health benefits is limited.

Medicinal Chemistry: Ethyl everninate’s pharmacological properties remain largely unexplored.

Mechanism of Action

- The exact mechanism by which ethyl everninate exerts its effects is not well-documented.

- Further studies are needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds: Other compounds found in oakmoss, such as atranol and chloroatranol, share structural similarities with ethyl everninate.

Uniqueness: Ethyl everninate’s uniqueness lies in its specific chemical structure and contribution to oakmoss fragrance.

Biological Activity

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate, also known as 4-methoxy-ethyl orsellinate, is a compound that has garnered attention for its biological activities, particularly in the context of cytotoxicity and potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

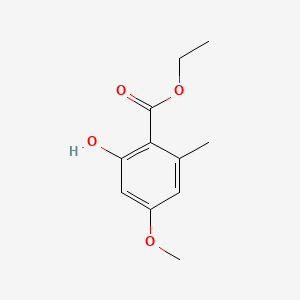

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 210.2265 g/mol

- IUPAC Name : this compound

The compound features a benzoate structure with hydroxy, methoxy, and ethyl functional groups that contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with cellular targets. The hydroxy and methoxy groups can participate in hydrogen bonding, while the ethyl group enhances lipophilicity, affecting membrane permeability. The compound's electrophilic nature allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially altering their function and leading to cytotoxic effects .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study demonstrated that this compound showed an increase in cytotoxicity correlated with lipophilicity, suggesting that modifications to the alkyl chain could enhance its therapeutic potential .

Table 1: Cytotoxic Activity Against Different Cell Lines

| Compound | Cell Line | LC50 (μM) | Reference |

|---|---|---|---|

| This compound | Artemia salina | 31 | |

| Hexyl orsellinate | Artemia salina | 31 | |

| Other orsellinates | Various | Varies |

Antineoplastic Activity

The compound has been evaluated for its antineoplastic properties. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, making it a candidate for further investigation as a therapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A series of experiments conducted on different derivatives revealed that compounds with longer alkyl chains exhibited higher cytotoxicity. This compound was among those tested, showing promising results against cancer cell lines .

- Mechanistic Insights : The mechanism underlying its cytotoxic effects was investigated through assays that measured cell viability and apoptosis. The results indicated that the compound induces apoptosis in cancer cells, which is a critical pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Research into the SAR of orsellinates has shown that modifications at specific positions can significantly alter biological activity. This compound's structure allows for various substitutions that could enhance its efficacy as an anticancer agent .

Properties

CAS No. |

6110-36-7 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-hydroxy-4-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C11H14O4/c1-4-15-11(13)10-7(2)5-8(14-3)6-9(10)12/h5-6,12H,4H2,1-3H3 |

InChI Key |

PJOOIAZRUIIQMU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1C)OC)O |

Key on ui other cas no. |

6110-36-7 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.